molecular formula C17H21N3O5 B2737361 4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1202981-01-8

4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2737361
CAS No.: 1202981-01-8
M. Wt: 347.371
InChI Key: ZUMLSKKXSSPSLK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic framework fused with pyrimidine and pyrrole rings. Its structure features a 2,5-dimethoxyphenyl substituent at position 4 and a 3-hydroxypropyl group at position 6 (Figure 1). These substituents confer unique physicochemical properties, such as enhanced solubility due to the polar hydroxypropyl group and aromatic interactions via the methoxy-substituted phenyl ring.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-10-4-5-13(25-2)11(8-10)15-14-12(18-17(23)19-15)9-20(16(14)22)6-3-7-21/h4-5,8,15,21H,3,6-7,9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLSKKXSSPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1202981-01-8) belongs to a class of pyrrolopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O5_{5}
  • Molecular Weight : 347.4 g/mol
  • Structure : The compound features a pyrrolopyrimidine core with substituents that may influence its biological activity.

Pyrrolopyrimidine derivatives have been extensively studied for their ability to inhibit various kinases and enzymes involved in cancer progression. The mechanisms through which these compounds exert their effects include:

  • Kinase Inhibition : Many pyrrolopyrimidines act as ATP-competitive inhibitors of kinases such as c-Src and VEGFR. These kinases play critical roles in cell signaling pathways that regulate proliferation and survival in cancer cells .
  • Antimetabolite Activity : Some derivatives have shown properties as antifolates, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including the target compound:

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies indicated that related compounds showed IC50_{50} values in the low micromolar range against glioblastoma cell lines, suggesting significant antiproliferative effects .
  • Mechanistic Insights : The inhibition of specific kinases has been linked to reduced cell viability and induction of apoptosis in cancer cells. For example, compounds with similar structures were reported to inhibit c-Src with high selectivity and potency .

Other Biological Activities

In addition to anticancer properties, pyrrolopyrimidine derivatives have exhibited:

  • Antimicrobial Activity : Some studies have reported that these compounds possess antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Glioblastoma Multiforme (GBM) :
    • A series of pyrrolopyrimidine derivatives were tested against U87 GBM cell lines.
    • The most potent derivative exhibited an IC50_{50} value of 7.1 µM.
    • Mechanistic studies revealed that these compounds acted as selective inhibitors of Src kinase, leading to decreased cell proliferation and increased apoptosis .
  • Antitubercular Activity :
    • Related compounds were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis.
    • Certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL, indicating promising antitubercular properties .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50_{50} values in low micromolar range against GBM
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Target Compound) with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Substituents (Positions) Key Physicochemical Properties Biological Activity (If Reported) Reference
Target Compound 4: 2,5-Dimethoxyphenyl; 6: 3-Hydroxypropyl Predicted logP: ~1.8 (moderate lipophilicity); High polarity due to hydroxyl group Not explicitly reported; inferred kinase modulation potential -
4j: 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) analog 4: 2-Hydroxyphenyl; 6: 4-Methoxyphenyl MP: 220°C; IR: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) Antimicrobial activity (broad-spectrum)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) analog 4: 4-Chlorophenyl; 6: 4-Methoxybenzyl High crystallinity; logP: ~2.5 (increased lipophilicity) Anticancer (cell line IC50: ~15 μM)
6-[(3-Hydroxy-2-hydroxymethyl)propyl] pyrimidine 6: 3-Hydroxy-2-hydroxymethylpropyl Soluble in polar solvents; IR: 3450 cm⁻¹ (OH) Nucleoside analog synthesis intermediate

Key Observations :

  • Substituent Effects : The Target Compound’s 3-hydroxypropyl group enhances hydrophilicity compared to the 4-methoxybenzyl group in , which increases lipophilicity and membrane permeability. The 2,5-dimethoxyphenyl moiety may improve π-π stacking interactions relative to the 2-hydroxyphenyl group in .
  • Biological Relevance : The chlorophenyl analog exhibits anticancer activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance cytotoxicity. The Target Compound’s methoxy groups may instead favor receptor binding via hydrophobic pockets.

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)
  • Position 4 Substituents : Aromatic groups (e.g., dimethoxyphenyl, chlorophenyl) are critical for target engagement. Electron-donating methoxy groups improve solubility but may reduce binding affinity compared to electron-withdrawing substituents .
  • Position 6 Substituents : Hydrophilic groups (e.g., hydroxypropyl) enhance aqueous solubility but may limit blood-brain barrier penetration. Benzyl or coumarin derivatives (e.g., ) show stronger interactions with hydrophobic enzyme pockets.

Preparation Methods

Cyclization of Aminophenylamine Derivatives

The pyrrolo[3,4-d]pyrimidine scaffold is classically constructed via cyclization reactions. A method adapted from CN102977104A employs 1,3-dihydroxy-5-aminophenylamine as a starting material. Reaction with chloroacetaldehyde in a tetrahydrofuran (THF)/water (1:1) system at room temperature for 24 hours yields the bicyclic intermediate (85% yield). Sodium acetate and potassium iodide catalyze the cyclization, leveraging the nucleophilicity of the amine and the electrophilicity of chloroacetaldehyde.

Key Reaction Conditions

  • Catalyst : Sodium acetate (4.0 equiv), KI (0.2 mol%)
  • Solvent : THF/water (1:1)
  • Temperature : 25°C
  • Yield : 85%

Ethyl Formimidate-Mediated Cyclization

An alternative route from PMC10024865 utilizes ethyl formimidates. Aminopyrroles are converted to formimidates (e.g., 3 ), which undergo cyclization with amines in methanol under reflux to form pyrrolopyrimidines. This method offers flexibility for introducing substituents at the N5 and C7 positions.

Introduction of the 2,5-Dimethoxyphenyl Group

Methoxylation of Dihydroxyphenyl Precursors

The dimethoxyphenyl moiety is introduced via methoxylation of a dihydroxyphenyl intermediate. As demonstrated in CN110981816B, sodium hydroxide and dimethyl sulfate selectively methylate phenolic hydroxyl groups. For example, 4-amino-2,6-dihydroxypyrimidine is methoxylated in a two-step process:

  • Protection of the amino group with tert-butoxycarbonyl (Boc).
  • Methylation with dimethyl sulfate in alkaline conditions (60–80°C, 4 hours).

Optimized Conditions

  • Methylating Agent : Dimethyl sulfate (2.2 equiv)
  • Base : NaOH (2.5 equiv)
  • Solvent : Water/THF
  • Yield : 78%

Suzuki-Miyaura Coupling

Functionalization with 3-Hydroxypropyl Substituent

Reductive Amination

The 3-hydroxypropyl group is introduced via reductive amination. PMC3724770 reports a one-pot reduction/reductive amination using sodium cyanoborohydride. For example, reacting a pyrrolopyrimidine ketone with 3-aminopropanol in methanol/acetic acid (4:1) at 50°C for 6 hours affords the secondary amine.

Representative Protocol

  • Amine : 3-Aminopropanol (1.2 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : MeOH/HOAc (4:1)
  • Yield : 72%

Alkylation of Amine Intermediates

Alternatively, alkylation with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF) introduces the hydroxypropyl chain. CN102977104A employs similar conditions for chlorination, suggesting compatibility with alkyl halides.

Final Assembly and Optimization

Sequential Functionalization

A convergent approach involves:

  • Synthesizing the pyrrolo[3,4-d]pyrimidine core via cyclization.
  • Installing the 2,5-dimethoxyphenyl group via Suzuki coupling.
  • Introducing the 3-hydroxypropyl substituent through reductive amination.

Critical Challenges

  • Regioselectivity : Ensuring substitution at C4 and C6 requires careful control of reaction conditions.
  • Protection-Deprotection : The 3-hydroxy group may necessitate protection (e.g., as a TBS ether) during harsh reactions.

Comparative Analysis of Methods

Step Method Yield (%) Key Advantages
Core Cyclization Chloroacetaldehyde 85 High yield, scalable
Methoxylation Dimethyl sulfate 78 Selective, avoids column chromatography
3-Hydroxypropyl Reductive amination 72 One-pot, mild conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this pyrrolo[3,4-d]pyrimidine derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted phenyl precursors and pyrimidine derivatives. A common approach includes cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or THF) with catalysts like p-toluenesulfonic acid. Optimization focuses on temperature control (70–90°C), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity. Spectral validation (FTIR, 1H^1H-NMR) is critical for confirming structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s functional groups and stereochemistry?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies carbonyl (1680–1700 cm1^{-1}), hydroxyl (3600–3200 cm1^{-1}), and aromatic C=C (1500–1585 cm1^{-1}) groups.
  • 1H^1H-NMR : Reveals proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.6–7.5 ppm).
  • X-ray crystallography : Resolves stereochemistry of the fused pyrrolo-pyrimidine core. Data from similar analogs show dihedral angles of 5–10° between rings, impacting bioactivity .

Q. What are the primary biological targets of this compound, and what experimental assays are used to evaluate its activity?

  • Methodological Answer : Preliminary studies on analogs suggest targets like poly(ADP-ribose) polymerase (PARP) and dopamine receptors. Assays include:

  • Enzyme inhibition : PARP-1 activity measured via NAD+^+ depletion assays (IC50_{50} values <10 µM in some derivatives).
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-SCH23390 for dopamine D1 receptors).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} ~50 µM in HeLa cells) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of analogs with improved selectivity for PARP inhibition?

  • Methodological Answer :

  • QSAR : Use descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity.
  • Docking : Simulate binding to PARP’s NAD+^+-binding domain (PDB: 4UND). Hydroxypropyl and dimethoxyphenyl groups show hydrogen bonding with Gly863 and π-π stacking with Tyr895. Prioritize analogs with TPSA <100 Å2^2 for enhanced blood-brain barrier penetration .

Q. How should researchers resolve contradictory data on this compound’s bioactivity across different experimental models?

  • Methodological Answer : Contradictions (e.g., high in vitro vs. low in vivo efficacy) may arise from pharmacokinetic factors. Strategies include:

  • ADME profiling : Microsomal stability assays (e.g., t1/2_{1/2} <30 min in liver microsomes suggests rapid metabolism).
  • Formulation optimization : Use liposomal encapsulation to improve bioavailability.
  • Dose-response standardization : Ensure consistent cell viability assay protocols (e.g., serum concentration, incubation time) .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in achieving enantiomeric purity?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak IA columns with ethanol/hexane gradients to separate enantiomers.
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during cyclization to enhance enantiomeric excess (>90% ee).
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates and adjust conditions dynamically .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what models best predict human bioavailability?

  • Methodological Answer :

  • In vitro : Caco-2 permeability assays (Papp_{app} >1×106^{-6} cm/s indicates good absorption).
  • In vivo : Rodent studies show low oral bioavailability (<20%) due to first-pass metabolism. Use PBPK modeling with GastroPlus® to simulate human absorption, incorporating CYP3A4 metabolism data from liver microsomes .

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